molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3-Methoxy-4-methylaniline

Cat. No. B097499
Key on ui cas rn: 16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
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Patent
US03932503

Procedure details

4.2 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-methyl-urethane (melting point 189°- 191°C) are suspended in 50 ml of dioxane and dissolved in 50 ml dioxane after addition of 2 g of 3-methoxy-4-methyl-cyclohexyl-amine-acetate (melting point 134° - 136° C) (obtained by hydrogenation of the nucleus of 3-methoxy-4-methylaniline at Co2O3 at 260°C and under a pressure of 250 atmospheres H2) and heated for about 1 hour to 110°C, in which process the methanol which has formed during the reaction is distilled off. After cooling, water is added and the N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-(3-methoxy-4-methylcyclohexyl)-urea precipitates in crystalline form and it is recrystallized from methanol (melting point 179° - 181° C). In analogous manner, there is obtained: from N-[4-(β-<3-trifluoromethylbenzamido>-ethyl)-benzenesulfonyl]-methylurethane (melting point 178° - 180°C)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-4-methyl-cyclohexyl-amine acetate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CNC(OCC)=O.[CH3:8][O:9][CH:10]1[CH:15]([CH3:16])[CH2:14][CH2:13][CH:12]([NH2:17])[CH2:11]1.C([O-])(=O)C>O1CCOCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[CH3:16])[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)OCC
Step Two
Name
3-methoxy-4-methyl-cyclohexyl-amine acetate
Quantity
2 g
Type
reactant
Smiles
COC1CC(CCC1C)N.C(C)(=O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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